molecular formula C19H21FO B12537611 9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene CAS No. 681431-31-2

9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene

Cat. No.: B12537611
CAS No.: 681431-31-2
M. Wt: 284.4 g/mol
InChI Key: AUWPJFBWTUCYLP-UHFFFAOYSA-N
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Description

9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the condensation of 2-fluorobenzaldehyde with cyclohexanone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene stands out due to its unique combination of a xanthene core and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

681431-31-2

Molecular Formula

C19H21FO

Molecular Weight

284.4 g/mol

IUPAC Name

9-(2-fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene

InChI

InChI=1S/C19H21FO/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1,4,7,10,19H,2-3,5-6,8-9,11-12H2

InChI Key

AUWPJFBWTUCYLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(C3=C(O2)CCCC3)C4=CC=CC=C4F

Origin of Product

United States

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